molecular formula C27H24N4O3S2 B2529471 N-(2-methoxy-5-methylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1223858-84-1

N-(2-methoxy-5-methylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2529471
CAS RN: 1223858-84-1
M. Wt: 516.63
InChI Key: RJNASSNVMNUGLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with moderate to high yields. For instance, the compound AC90179 was synthesized from p-tolylmethylamine in three steps with a 46% overall yield . Another related compound was synthesized by condensation reactions, starting from methyl 3-aminothiophene-2-carboxylate, followed by chlorination and further condensation . These methods suggest that the synthesis of the target compound would likely involve similar strategies, such as condensation, chlorination, and possibly amination steps.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including LCMS, IR, 1H and 13C NMR spectroscopies . Additionally, the crystal structure of a related compound was determined, revealing that it belongs to the tetragonal system with specific geometric parameters . These findings indicate that the molecular structure of the target compound could also be elucidated using similar analytical methods.

Chemical Reactions Analysis

The related compounds have been used in various chemical reactions, including radiolabeling with [11C]methyl triflate for positron emission tomography (PET) studies . The chemical reactivity of the target compound could also be explored for potential applications in imaging or as a precursor for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied, with one compound showing the ability to penetrate the blood-brain barrier, although it lacked tracer retention or specific binding for imaging 5-HT2A receptors . Another set of compounds exhibited significant cytotoxicity against various human cancer cell lines, with IC50 values in the low micromolar range . The target compound may also possess similar properties, such as the ability to cross biological barriers and exhibit biological activity, which could be of interest for pharmaceutical applications.

properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-[[5-[(4-methylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O3S2/c1-16-6-9-18(10-7-16)14-31-26(33)24-23(19-5-4-12-28-25(19)36-24)30-27(31)35-15-22(32)29-20-13-17(2)8-11-21(20)34-3/h4-13H,14-15H2,1-3H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNASSNVMNUGLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C4=C(S3)N=CC=C4)N=C2SCC(=O)NC5=C(C=CC(=C5)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-5-methylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide

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